molecular formula C8H6FNO2 B13636884 (5-Fluoro-1,2-benzoxazol-3-YL)methanol

(5-Fluoro-1,2-benzoxazol-3-YL)methanol

Cat. No.: B13636884
M. Wt: 167.14 g/mol
InChI Key: GWQIKAGKIIHJHZ-UHFFFAOYSA-N
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Description

(5-Fluoro-1,2-benzoxazol-3-YL)methanol is an organofluorine compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoxazole ring substituted with a fluorine atom and a methanol group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1,2-benzoxazol-3-YL)methanol typically involves the reaction of 5-fluoro-2-aminophenol with formaldehyde under acidic conditions to form the benzoxazole ring. The reaction is followed by the introduction of a methanol group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1,2-benzoxazol-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazoles, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

(5-Fluoro-1,2-benzoxazol-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-1,2-benzoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in this compound enhances its chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

(5-fluoro-1,2-benzoxazol-3-yl)methanol

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2

InChI Key

GWQIKAGKIIHJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)CO

Origin of Product

United States

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